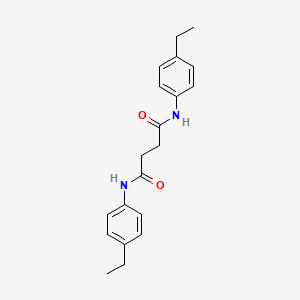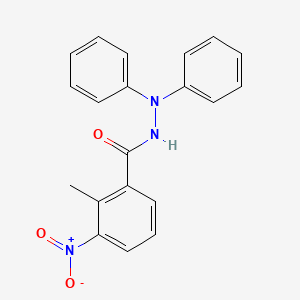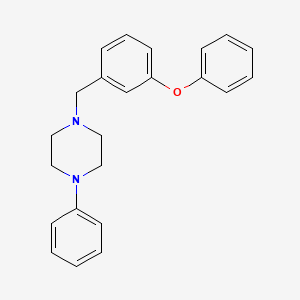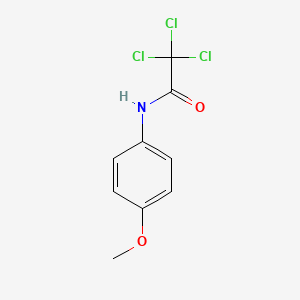![molecular formula C11H10BrN3O B5717596 N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, also known as BIA, is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. BIA is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various experimental models.
Wirkmechanismus
The mechanism of action of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is not fully understood, but it has been suggested to act through different pathways. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can induce cell cycle arrest and apoptosis in cancer cells. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been suggested to inhibit the activity of bacterial DNA gyrase, which is an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can disrupt bacterial growth and replication.
Biochemical and Physiological Effects:
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of bacterial biofilms, which are communities of bacteria that are resistant to antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its small size, high purity, and stability. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have low toxicity in different experimental models, which makes it a potential candidate for further research. However, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide also has some limitations for lab experiments, including its limited solubility in water and its potential off-target effects. Therefore, further studies are needed to investigate the optimal conditions for the use of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models.
Zukünftige Richtungen
There are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications in cancer, infectious diseases, and inflammatory diseases. Further studies are needed to investigate the optimal dosage and administration route of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide in different experimental models. Furthermore, the off-target effects of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide need to be investigated to ensure its safety for clinical use. Finally, the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties can enhance its potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide is a small molecule that has been synthesized using different methods, and its potential therapeutic applications have been investigated in various scientific studies. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have different biochemical and physiological effects depending on the experimental model, and its mechanism of action is not fully understood. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has several advantages for lab experiments, but it also has some limitations that need to be addressed in further studies. Finally, there are several future directions for the research of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide, including its potential therapeutic applications and the development of N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide derivatives with improved pharmacological properties.
Synthesemethoden
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide can be synthesized using different methods, including the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic anhydride and acetic acid, or the reaction of 4-(5-bromo-1H-imidazol-4-yl)aniline with acetic acid and acetyl chloride. The yield of the synthesis method can vary depending on the reaction conditions, and the purity of the final product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been investigated for its potential therapeutic applications in various scientific studies. For instance, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anticancer agent. N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has also been studied for its antimicrobial activity against different bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide has been shown to have anti-inflammatory effects, and it has been suggested as a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)15-9-4-2-8(3-5-9)10-11(12)14-6-13-10/h2-6H,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXLCWMMKBYZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=C(NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)

![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)


![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)



![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)